molecular formula C19H34O3 B10766886 Methyl 13-hydroxyoctadeca-9,11-dienoate

Methyl 13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B10766886
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-UHFFFAOYSA-N
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Description

Methyl 13-hydroxyoctadeca-9,11-dienoate is a naturally occurring compound that belongs to the class of hydroxy fatty acids. It is often used in research related to life sciences due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 13-hydroxyoctadeca-9,11-dienoate can be synthesized through several methods. One common approach involves the extraction from natural sources such as endophytic fungi. For instance, a hexane-soluble extract of the endophytic fungus Annulohypoxylon ilanense has been used to isolate this compound . Another method involves the stereocontrolled synthesis using palladium-catalyzed coupling reactions followed by selective reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis from methyl ricinoleate. This process includes purification, conversion to mesylate, and subsequent reaction with a base to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide for transesterification, solid-phase extraction for separation, and trimethylsilyl derivatization for hydroxyl group modification . Conditions such as temperature and solvent choice are critical for optimizing these reactions.

Major Products Formed: The major products formed from these reactions include various epoxy and hydroxy fatty acid methyl esters. These products are often analyzed using techniques like GC-MS and GC-FID to determine their quantities and structures .

Mechanism of Action

The mechanism of action of methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with various molecular targets and pathways. It is known to stimulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can activate TRPV1 and GPR132 receptors, contributing to its bioactive effects . These interactions are essential for understanding the compound’s therapeutic potential and its role in biological processes.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 13-hydroxyoctadeca-9,11-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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